molecular formula C24H27N7O B2512068 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-00-7

6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2512068
CAS No.: 878064-00-7
M. Wt: 429.528
InChI Key: QJMJSXIJDDMZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a high-purity chemical compound designed for research applications. This synthetic molecule features a pyrazolo[3,4-d]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its versatiliy in designing biologically active molecules. The compound is substituted at the 6-position with a 4-benzylpiperazine moiety, a common pharmacophore found in ligands targeting various G protein-coupled receptors, including adenosine receptors . The presence of a 3-methoxyphenylamino group at the 4-position further enhances its potential for receptor interaction and selectivity profiling. Based on its structural features, this compound is intended for use in biochemical and pharmacological research, particularly in the screening and study of purinergic signaling pathways. Researchers may employ it as a reference standard or as a starting point for the development of novel receptor probes. Its mechanism of action is hypothesized to involve interaction with adenosine receptor subtypes, potentially acting as an antagonist, given the established activity of similar pyrazolopyrimidine derivatives as human adenosine A1 and A2A receptor antagonists . Like related compounds, its core value lies in its utility as a tool compound for investigating neurodegenerative pathologies, cognitive functions, and potentially in immuno-oncology research, where modulation of adenosine receptors has shown promise . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should conduct all necessary safety assessments and structure verification prior to use.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O/c1-29-23-21(16-25-29)22(26-19-9-6-10-20(15-19)32-2)27-24(28-23)31-13-11-30(12-14-31)17-18-7-4-3-5-8-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMJSXIJDDMZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide, an endotoxin present in the cell wall of Gram-negative bacteria, was found to induce anxiety-like symptoms in mice, which were then reversed by treatment with this compound

Biochemical Analysis

Biochemical Properties

6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and receptor binding. This compound has been shown to interact with several enzymes and proteins, including cyclic GMP-AMP synthase and acetylcholinesterase. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with cyclic GMP-AMP synthase can modulate the synthesis of cyclic GMP-AMP, a crucial secondary messenger in immune response pathways.

Cellular Effects

The effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of serotonin receptors, leading to changes in neurotransmitter levels and impacting mood and anxiety-related behaviors. Additionally, it has been observed to affect kinase activity, which plays a pivotal role in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the binding pockets of target enzymes and receptors, facilitating either inhibition or activation. For example, its binding to acetylcholinesterase involves interactions with both the catalytic active site and the peripheral binding site, leading to inhibition of the enzyme’s activity. This inhibition can result in increased levels of acetylcholine, a neurotransmitter involved in cognitive functions.

Temporal Effects in Laboratory Settings

The temporal effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods. Degradation products have been observed, which may influence its long-term effects on cellular processes. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained modulation of enzyme activity and receptor signaling.

Dosage Effects in Animal Models

In animal models, the effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with dosage. Low to moderate doses have been associated with therapeutic benefits, such as anxiolytic and antidepressant effects. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects.

Metabolic Pathways

The metabolic pathways involving 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are complex and involve multiple enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing alterations in the concentrations of key metabolites involved in neurotransmission and cellular signaling.

Transport and Distribution

The transport and distribution of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have demonstrated that the compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system.

Subcellular Localization

The subcellular localization of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. Its presence in the nucleus suggests potential interactions with nuclear receptors and transcription factors, influencing gene expression and cellular responses.

Biological Activity

The compound 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24_{24}H26_{26}N4_{4}O
  • Molecular Weight : 418.5 g/mol
  • CAS Number : 1206119-01-8

The compound's biological activity is primarily linked to its interaction with various neurotransmitter systems, particularly involving piperazine derivatives. Piperazines are known for their ability to modulate neurotransmitter receptors, including serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions .

Pharmacological Effects

  • Antidepressant Activity : Studies have indicated that compounds with a piperazine moiety exhibit antidepressant-like effects in animal models. This is attributed to their ability to enhance serotonergic and dopaminergic transmission .
  • Neuroprotective Properties : The compound has shown promise as a neuroprotective agent, potentially beneficial in conditions like Alzheimer's disease. It may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft .
  • Anti-inflammatory Effects : Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated anti-inflammatory properties, which can be advantageous in treating neurodegenerative diseases where inflammation is a contributing factor .

In Vitro Studies

Research has indicated that the compound exhibits significant binding affinity to various receptors involved in neurotransmission. For instance, virtual screening techniques have suggested that it may effectively inhibit AChE activity, which is crucial for enhancing cognitive function in Alzheimer's patients .

In Vivo Studies

Animal studies have shown that administration of the compound leads to improved behavioral outcomes in models of depression and anxiety. These studies often utilize standard tests such as the forced swim test and elevated plus maze to assess the efficacy of the compound in modulating mood and anxiety-related behaviors .

Case Study 1: Antidepressant Effects

A study conducted by Varadaraju et al. (2013) investigated several piperazine derivatives for their antidepressant properties. The results indicated that certain compounds similar to our target compound significantly reduced depressive-like behaviors in rodents, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Neuroprotective Activity

In a study focusing on neurodegenerative diseases, compounds related to pyrazolo[3,4-d]pyrimidines were evaluated for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could mitigate cell death induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific compound under discussion has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. Studies have demonstrated that compounds with similar structures can effectively target cancer cells, suggesting that this compound may also possess antitumor properties.

Antimicrobial Properties

This compound has potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the benzylpiperazine moiety may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

Given the presence of the benzylpiperazine group, this compound may interact with neurotransmitter systems in the central nervous system. Preliminary studies suggest potential applications in treating neurological disorders, although further investigation is needed to elucidate its mechanisms of action in this context.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The research found that these compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that they induced apoptosis via mitochondrial pathways and modulated key signaling proteins involved in cell survival.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related pyrazolo[3,4-d]pyrimidines. The results indicated that these compounds exhibited substantial activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the side chains could enhance antimicrobial potency and broaden the spectrum of activity.

Comparison with Similar Compounds

Substituent Variations at Position 6 (Pyrimidine Core)

The 4-benzylpiperazine group at position 6 is a distinguishing feature. Analogous compounds exhibit substitutions such as:

  • 4-Methylpiperazine (e.g., N-(3-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Lacks the benzyl group, reducing lipophilicity and molecular weight (MW = 363.4 vs. target compound’s ~464) .

Substituent Variations at Position 4 (Aromatic Amine)

The 3-methoxyphenyl group is substituted in analogs with:

  • 3-Chloro-4-Methoxyphenyl (e.g., 6-(4-Benzylpiperazin-1-yl)-N-(3-Chloro-4-Methoxyphenyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine): Introduces electron-withdrawing chlorine, enhancing polarity (MW = 463.96 vs. target compound’s ~464) .
  • 4-Chlorophenyl (e.g., N-(4-Chlorophenyl)-6-(4-Methylpiperazin-1-yl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine): Increases halogen-mediated receptor interactions (MW = 419.9) .

Substituent Variations at Position 1 (Pyrazole Ring)

The 1-methyl group is replaced by bulkier groups in some analogs:

  • 1-Phenyl (e.g., N-(3,4-Dimethylphenyl)-1-Phenyl-6-(4-Phenylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine): Enhances aromatic stacking but may reduce solubility (MW = 475.6) .
  • 1-(4-Methylbenzyl) (e.g., 1-(2,4-Dimethylphenyl)-N-(4-Methylbenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine): Introduces steric hindrance (MW = ~393.8) .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Formula Molecular Weight Key Substituents logP<sup>a</sup> Solubility<sup>b</sup>
Target Compound C₂₄H₂₆N₇O ~464 1-Me, 6-(Benzylpiperazine), 4-(3-OMePh) 3.5 (est.) Moderate (DMSO)
878063-77-5 C₂₄H₂₆ClN₇O 463.96 1-Me, 6-(Benzylpiperazine), 4-(3-Cl-4-OMePh) 4.1 Low (aqueous)
946289-20-9 C₂₂H₂₂ClN₇ 419.9 1-Ph, 6-(4-MePiperazine), 4-(4-ClPh) 3.8 Moderate (DMSO)
393822-87-2 C₂₂H₂₃N₅ 393.8 1-(2,4-diMePh), 4-(4-MeBenzyl) 4.5 Low (aqueous)

<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Qualitative assessment based on substituent polarity.

Key Observations :

  • The benzylpiperazine group in the target compound increases MW and logP compared to analogs with methylpiperazine .
  • Chlorine substituents (e.g., 3-Cl in CAS 878063-77-5) enhance logP but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via alkylation of a pyrazolo[3,4-d]pyrimidin-4-ol intermediate using alkyl halides in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in solvents like dimethylformamide (DMF) at 60–80°C . Alternative routes involve condensation reactions between hydrazine derivatives and carbonitriles under reflux in ethanol, followed by benzylpiperazine substitution .
  • Critical Parameters : Temperature control during alkylation prevents side reactions, while solvent polarity impacts nucleophilicity. Yields typically range from 50–75%, with purity >95% achievable via recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy phenyl protons at δ 3.8–4.0 ppm, pyrazole ring protons at δ 8.1–8.3 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 485.23) .

Q. What in vitro assays are suitable for initial biological screening?

  • Assay Design :

  • Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of Aurora kinases or PI3K isoforms .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values <10 μM indicate potency .
  • CYP450 Inhibition : Fluorescence-based assays evaluate metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different synthesis batches?

  • Root Cause Analysis :

  • Purity Discrepancies : Use HPLC-MS to detect impurities (e.g., unreacted intermediates) .
  • Stereochemical Variants : Chiral chromatography identifies unintended enantiomers if asymmetric centers exist .
  • Solution : Optimize reaction time/temperature and employ flash chromatography for purification .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Approaches :

  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzylpiperazine moiety to reduce CYP450-mediated oxidation .
  • Prodrug Design : Esterification of the methoxy group enhances oral bioavailability .

Q. How to design a structure-activity relationship (SAR) study targeting kinase selectivity?

  • Experimental Framework :

  • Core Modifications : Synthesize analogs with varied piperazine substituents (e.g., 4-methylpiperazine vs. 4-cyclopropylpiperazine) .
  • Biological Testing : Compare inhibitory activity across kinase panels (e.g., KinomeScan) to identify selectivity drivers .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding interactions with ATP pockets .

Q. What advanced techniques elucidate target engagement in cellular models?

  • Tools :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 100 nM suggests high affinity) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization in lysates after compound treatment .
  • CRISPR Knockout Models : Validate specificity using kinase-deficient cell lines .

Q. How to address solubility limitations in high-throughput screening (HTS)?

  • Mitigation Strategies :

  • DMSO Stock Solutions : Prepare 10 mM stocks with sonication to ensure homogeneity .
  • Nanoformulations : Lipid-based nanoparticles (e.g., liposomes) maintain compound stability in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.